An In-depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Aminosulfonylphenyl)boronic acid , a bifunctional organic compound, is a valuable building block in medicinal chemistry and materials science. Its unique structure, incorporating both a sulfonamide group and a boronic acid moiety, imparts a range of chemical properties that are exploited in the synthesis of complex molecules and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-Aminosulfonylphenyl)boronic acid, with a focus on its role in drug discovery and development.
Core Chemical Properties
(4-Aminosulfonylphenyl)boronic acid is a white to light yellow or gray solid.[1] While a specific experimental melting point is not widely reported, a similar compound, 4-(methylsulfonyl)phenylboronic acid, has a melting point in the range of 275-293°C, suggesting a high melting point for the title compound due to its crystalline nature and potential for intermolecular hydrogen bonding.[2][3][4] The predicted pKa of (4-Aminosulfonylphenyl)boronic acid is approximately 7.85.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BNO₄S | [1][5] |
| Molecular Weight | 201.01 g/mol | [1][5] |
| CAS Number | 613660-87-0 | [1][5] |
| Appearance | White to light yellow/gray solid | [1] |
| Melting Point | No data available. Similar compound 4-(methylsulfonyl)phenylboronic acid melts at 275-293°C. | [2][3][4] |
| Boiling Point | No data available | |
| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones.[6] | |
| pKa (Predicted) | 7.85 | [1] |
| Stability | Stable under normal conditions. Boronic acids can undergo dehydration to form boroxines upon heating. |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the amine protons of the sulfonamide group would also be present. The ¹³C NMR spectrum would display characteristic peaks for the aromatic carbons, with the carbon atom attached to the boron atom showing a characteristically broad signal or being unobserved.[7][8][9][10]
FT-IR Spectroscopy: The FT-IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the sulfonamide group (around 3300-3500 cm⁻¹).[11][12]
-
S=O stretching of the sulfonamide group (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
B-O-H stretching (a broad band around 3200-3600 cm⁻¹).[13][14]
Mass Spectrometry: The mass spectrum of (4-Aminosulfonylphenyl)boronic acid would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the boronic acid group, the sulfonamide group, and fragmentation of the aromatic ring.[15]
Experimental Protocols
Synthesis of (4-Aminosulfonylphenyl)boronic acid
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate followed by hydrolysis. A detailed protocol for the synthesis of (4-Aminosulfonylphenyl)boronic acid from 4-bromobenzenesulfonamide is as follows:
Materials:
-
4-Bromobenzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzenesulfonamide (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting slurry, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude (4-Aminosulfonylphenyl)boronic acid can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product as a crystalline solid.
Suzuki-Miyaura Cross-Coupling Reaction
(4-Aminosulfonylphenyl)boronic acid is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl sulfonamides.[16][17][18][19][20] A general protocol is provided below:
Materials:
-
(4-Aminosulfonylphenyl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, (4-Aminosulfonylphenyl)boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system to the reaction vessel. If using a solid base, ensure it is finely powdered for better reactivity.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Role in Signaling Pathways and Drug Development
The dual functionality of (4-Aminosulfonylphenyl)boronic acid makes it a compound of significant interest in drug discovery, particularly in cancer research. Both the sulfonamide and the phenylboronic acid moieties have been independently shown to interact with key biological targets and signaling pathways.
Inhibition of Cancer Cell Migration via Rho GTPase Pathway
Phenylboronic acid and its derivatives have been demonstrated to inhibit the migration of cancer cells.[21][22][23] This inhibitory effect is, at least in part, mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[21][22] These proteins are crucial regulators of the actin cytoskeleton, which is essential for cell motility. By inhibiting the activity of these GTPases, phenylboronic acid derivatives can disrupt the formation of cellular protrusions and stress fibers, thereby impeding cancer cell migration and invasion.[21][22][24]
Inhibition of Carbonic Anhydrases
The sulfonamide group is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[25][26][27][28][29] CAs are involved in various physiological processes, including pH regulation and CO₂ transport. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[27] Sulfonamide-containing compounds can bind to the zinc ion in the active site of CAs, leading to their inhibition. This disruption of pH homeostasis can render cancer cells more susceptible to apoptosis and inhibit their proliferation.[26]
The combination of these two pharmacophores in a single molecule, as in (4-Aminosulfonylphenyl)boronic acid, presents a promising strategy for developing dual-action anticancer agents that can simultaneously target cell migration and pH regulation in the tumor microenvironment.
Conclusion
(4-Aminosulfonylphenyl)boronic acid is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable tool for the construction of complex molecular architectures. The inherent biological activities of its constituent sulfonamide and phenylboronic acid moieties position it as a promising scaffold for the design of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets and mechanisms of action of derivatives of (4-Aminosulfonylphenyl)boronic acid is warranted to fully exploit its therapeutic potential.
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